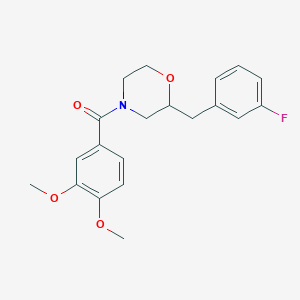
5-(3,4-dichlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide, commonly known as DCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCF belongs to the class of furan-based compounds and is synthesized through a series of chemical reactions.
Wirkmechanismus
The exact mechanism of action of DCF is not fully understood. However, studies suggest that DCF inhibits the activity of enzymes involved in cell division, leading to the inhibition of cancer cell growth. Additionally, DCF has been shown to have antioxidant properties, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
DCF has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DCF can induce apoptosis (programmed cell death) in cancer cells. Additionally, DCF has been shown to inhibit the activity of various enzymes involved in cancer cell growth. In animal studies, DCF has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
DCF has several advantages for lab experiments, including its ease of synthesis and availability. However, DCF is a relatively new compound, and its properties and potential applications are still being studied. Additionally, DCF has limited solubility in water, which may pose challenges for certain experiments.
Zukünftige Richtungen
For the study of DCF include the development of DCF-based materials, further studies on its mechanism of action, and evaluation of its potential environmental impact.
Synthesemethoden
DCF is synthesized through a multi-step process that involves the reaction of 3,4-dichlorobenzonitrile with 2,4-dimethylphenylmagnesium bromide to form 5-(3,4-dichlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide. This intermediate is then converted to DCF through a reaction with furfurylamine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
DCF has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DCF has shown promising results as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells. In material science, DCF has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, DCF has been studied for its potential use as a pesticide and herbicide.
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(2,4-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11-3-6-16(12(2)9-11)22-19(23)18-8-7-17(24-18)13-4-5-14(20)15(21)10-13/h3-10H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRHCBLUHHQMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(acetylamino)-4-{[(2,5-dichlorophenyl)amino]carbonyl}benzoate](/img/structure/B6099516.png)
![5-(4-chlorophenyl)-2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6099526.png)
![(3'R*,4'R*)-1'-[2-(cyclopentyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6099551.png)
amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6099557.png)
![2-(cyclopentylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099560.png)
![N,N'-[9H-fluorene-9,9-diylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(4-chlorobenzamide)](/img/structure/B6099568.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6099583.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanol](/img/structure/B6099585.png)
![2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6099591.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6099596.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6099602.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6099606.png)
![N-(4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}phenyl)acetamide](/img/structure/B6099618.png)